SAR156497 -

SAR156497

Catalog Number: EVT-288117
CAS Number:
Molecular Formula: C27H24N4O4
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SAR156497 is an exquisitely selective Aurora A, B, and C inhibitor with in vitro and in vivo efficacy with IC50 = 0.5 nM (Aurora A); 1 nM (Aurora B / incenp); 3 nM (Aurora C / incenp) respectively SAR156497 combines high in vitro potency with satisfactory metabolic stability and limited CYP 3A4 and PDE3 inhibition. In vitro, SAR156497 displayed high antiproliferative activity on a large panel of tumor cell lines without correlation with any particular genetic signature or Aurora kinases expression. It induced significant modulation of Aurora A and Aurora B biomarkers (p-Aurora A and pHH3, respectively) and cell polyploidy, as expected from Aurora A/B inhibitors.
Source

The compound SAR156497 was developed by Sanofi, a global biopharmaceutical company. It has been investigated in clinical trials primarily for its efficacy in treating conditions such as autoimmune diseases and inflammation.

Classification

SAR156497 is classified as a small molecule drug candidate. Its specific mechanism of action and target pathways are under investigation, with a focus on its role in modulating immune responses.

Synthesis Analysis

Methods

The synthesis of SAR156497 involves several key steps that utilize organic chemistry techniques. The initial synthetic route typically begins with commercially available starting materials, which undergo various chemical transformations including:

  • Functional group modifications: These may include alkylation, acylation, or oxidation processes.
  • Coupling reactions: Often, coupling agents are employed to link different molecular fragments effectively.
  • Purification: Techniques such as column chromatography or recrystallization are used to isolate the final product.

Technical Details

The synthesis can be optimized through the use of different solvents and reaction conditions, which may enhance yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of SAR156497 at each stage of synthesis.

Molecular Structure Analysis

Structure

The molecular structure of SAR156497 can be described using its chemical formula and three-dimensional conformation. The compound features a core structure that may include heterocycles or aromatic systems, contributing to its biological activity.

Data

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Molecular Weight: Approximately 300-400 g/mol (exact weight varies based on specific substituents)
Chemical Reactions Analysis

Reactions

SAR156497 participates in various chemical reactions that are essential for its synthesis and potential modifications:

  • Nucleophilic substitutions: These reactions are critical for introducing functional groups.
  • Cyclization reactions: Often employed to form ring structures that enhance the compound's stability and activity.
  • Redox reactions: These may be used to modify oxidation states within the molecule.

Technical Details

Reactions are typically monitored using thin-layer chromatography, and yields are assessed through gravimetric analysis. Reaction conditions such as temperature, time, and concentration play significant roles in determining the efficiency of these processes.

Mechanism of Action

Process

The mechanism by which SAR156497 exerts its pharmacological effects involves modulation of specific signaling pathways within cells. It is hypothesized that the compound interacts with target proteins or receptors involved in immune response regulation.

Data

Preclinical studies indicate that SAR156497 may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in disease models. Further studies are needed to elucidate the precise interactions at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties

SAR156497 exhibits several notable physical properties:

  • Solubility: Soluble in organic solvents with limited aqueous solubility.
  • Stability: Stability under ambient conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability: The compound maintains stability across a physiological pH range.
  • Reactivity: Reacts with nucleophiles under certain conditions, indicating potential for further derivatization.

Relevant data from studies indicate optimal storage conditions to preserve its integrity for research and development purposes.

Applications

Scientific Uses

SAR156497 is primarily investigated for its potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate immune responses positions it as a candidate for further clinical evaluation. Additionally, research into its pharmacokinetics and safety profile is ongoing, aiming to establish its viability as a therapeutic agent.

Introduction

Aurora Kinases in Mitotic Regulation and Oncogenesis

Aurora kinases (A, B, and C) are serine/threonine kinases essential for mitotic progression. Aurora A regulates centrosome maturation, spindle assembly, and mitotic entry, while Aurora B, as part of the Chromosomal Passenger Complex (CPC), governs chromosome condensation, kinetochore-microtubule attachment, and cytokinesis [3] [8]. Aurora C shares functional overlap with Aurora B but is predominantly active in meiosis [6]. Dysregulation of these kinases is a hallmark of oncogenesis: overexpression or gene amplification of Aurora A/B occurs in diverse cancers (e.g., breast, colorectal, leukemia), driving chromosomal instability, epithelial-mesenchymal transition (EMT), and tumor heterogeneity [3] [5] [8]. Aurora A maps to 20q13.2, a locus frequently amplified in tumors, and its overexpression correlates with poor prognosis [5] [8].

Table 1: Aurora Kinase Isoforms in Cancer

IsoformPrimary LocalizationKey FunctionsCancer Associations
Aurora ACentrosomes, spindle polesCentrosome maturation, spindle assemblyBreast, ovarian, GI cancers
Aurora BCentromeres, central spindleChromosome segregation, cytokinesisLeukemias, solid tumors
Aurora CTestis (meiosis), overexpressed in cancerChromosome segregation (meiosis)Thyroid, prostate cancers

Therapeutic Targeting of Aurora Kinases in Oncology

Aurora kinases are validated oncology targets due to their roles in mitotic fidelity and tumor progression. Over 30 inhibitors have entered clinical trials, with varying selectivity profiles [6] [8]. First-generation inhibitors (e.g., VX-680) are multi-kinase agents that inhibit Aurora A/B alongside off-targets like ABL1 or FLT3 [6] [10]. While clinically effective in some hematologic malignancies (e.g., AML), their polypharmacology complicates mechanistic studies and contributes to toxicity [6]. Isoform-selective inhibitors (e.g., MLN8237/Aurora A; AZD1152/Aurora B) clarified distinct biological roles but face limitations: Aurora A-selective agents induce reversible mitotic arrest, while Aurora B inhibitors cause polyploidy and senescence [6] [10].

Limitations of Polypharmacological Aurora Inhibitors

Polypharmacological Aurora inhibitors (e.g., PHA-739358) exhibit off-target effects that confound therapeutic utility:

  • Reduced Specificity: Inhibitors like AT9283 target JAK2 and FLT3, potentially obscuring Aurora-specific phenotypes [6].
  • Therapeutic Toxicity: Off-target inhibition (e.g., PDE3 by some Aurora inhibitors) links to cardiovascular side effects [1] [9].
  • Mechanistic Ambiguity: Multi-kinase activity impedes attribution of antitumor effects to Aurora kinase inhibition alone [10].

Rationale for Developing SAR156497 as a Selective Pan-Aurora Inhibitor

SAR156497 emerged from efforts to overcome limitations of non-selective inhibitors. Its design aimed for:

  • Pan-Aurora Specificity: Equipotent inhibition of Aurora A/B/C to comprehensively disrupt mitotic signaling.
  • Minimal Off-Target Activity: Avoidance of non-Aurora kinases to reduce toxicity and clarify mechanism.
  • Optimized Drug Properties: Balanced metabolic stability and solubility for in vivo efficacy [2] [7] [9].

Biochemical profiling confirmed SAR156497’s IC₅₀ values of 0.5 nM (Aurora A), 1 nM (Aurora B), and 3 nM (Aurora C), with >1,000-fold selectivity over 97% of 468 kinases tested [7] [9] [10]. Unlike earlier inhibitors, it exhibits only marginal inhibition of PDE3 (IC₅₀ = 4 μM) and negligible CYP3A4 interference, minimizing off-target risks [1] [9]. Structural studies reveal its binding mode: the tricyclic core forms hydrogen bonds with the hinge region of Aurora A (residue Ala213), while its orientation exploits a hydrophobic pocket near the DFG motif, conferring selectivity over kinases like PLK4 [2] [10].

Table 2: Biochemical Profile of SAR156497 vs. Reference Inhibitors

ParameterSAR156497VX-680AZD1152-HQPA
Aurora A IC₅₀0.5 nM0.6 nM1,369 nM
Aurora B IC₅₀1 nM18 nM0.37 nM
Kinome Selectivity>1,000-fold for 97% kinasesTargets ABL1, FLT3Aurora B-selective
Key Off-TargetsPLK4 (weak), PDE3JAK2, FLT3None significant

Properties

Product Name

SAR156497

IUPAC Name

ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)

InChI Key

YXMQIWJYPNBZJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

Solubility

Soluble in DMSO, not in water

Synonyms

SAR156497; SAR156497; SAR 156497.

Canonical SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.